molecular formula C8H10O B145908 4-Methylbenzyl alcohol CAS No. 589-18-4

4-Methylbenzyl alcohol

Cat. No.: B145908
CAS No.: 589-18-4
M. Wt: 122.16 g/mol
InChI Key: KMTDMTZBNYGUNX-UHFFFAOYSA-N
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Description

4-Methylbenzyl alcohol, also known as p-tolylmethanol, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a mild aromatic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant scent. It is also utilized as an intermediate in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzyl alcohol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic hydrogenation of p-tolualdehyde. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

4-Methylbenzyl alcohol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methylbenzyl alcohol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 4-methylbenzaldehyde. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of 4-methylcyclohexanol. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

4-Methylbenzyl alcohol can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it valuable in various applications.

Properties

IUPAC Name

(4-methylphenyl)methanol
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InChI

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
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InChI Key

KMTDMTZBNYGUNX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)CO
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Molecular Formula

C8H10O
Record name P-METHYL BENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID5025574
Record name 4-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma
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Boiling Point

423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg
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Solubility

1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C
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Vapor Pressure

0.01 [mmHg], 0.053 mm Hg at 25 °C
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Color/Form

Needles from ligroin, White crystalline powder

CAS No.

589-18-4, 31831-37-5
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Melting Point

138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C
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Synthesis routes and methods I

Procedure details

To 2100 g of the reaction filtrate obtained in the same condition as of the Example 1, 364.0 g of aqueous sodium hydroxide solution (sodium hydroxide was 1.5 times in mole with respect to a total amount of the p-toluic acid and p-methylbenzyl toluate) was added, stirred at 90° C. for 4 hours, and after standing still 15 minutes, the solution was separated into 1937.5 g of organic layer and 372.0 g of water layer. To said organic layer, 0.27 g of aqueous 40% NaOH solution (sodium hydroxide was 0.11% with respect to total amount of the p-tolualdehyde and p-methylbenzyl alcohol contained in the solution) was added, and distilled to obtain 82.2 g of p-tolualdehyde, and 84.8 g of p-methylbenzyl alcohol. As the result of the analysis by gas chromatography, purities of the p-tolualdehyde and p-methylbenzyl alcohol were found as 99.3% and 99.5%, respectively.
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Synthesis routes and methods II

Procedure details

Into a pressure vessel equipped with magnetic agitation is placed a charge that at the reaction temperature of 205° C. is composed of about 2.9 wt.% ethylene, 55.9 wt.% p-xylene, 41.1 wt.% benzene at a partial pressure of oxygen of 60 p.s.i.a. and a system pressure of 1125 p.s.i.g. The reaction mixture is reacted for 10 min. Analysis of the liquid phase effluent shows that 1.26 wt.% ethylene oxide has been produced as well as 1.0 wt.% p-tolualdehyde, 1.5 wt.% p-methyl benzyl alcohol moieties, and 0.75 wt.% p-toluic acid moieties.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzyl alcohol
Reactant of Route 2
4-Methylbenzyl alcohol
Reactant of Route 3
4-Methylbenzyl alcohol
Reactant of Route 4
4-Methylbenzyl alcohol
Reactant of Route 5
4-Methylbenzyl alcohol
Reactant of Route 6
4-Methylbenzyl alcohol

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